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Compound of Interest

Compound Name: Ethyl 2-cyano-3-oxobutanoate

Cat. No.: B1194592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

ethyl 2-cyano-3-oxobutanoate (CAS No. 634-55-9), a valuable intermediate in organic

synthesis. The information presented herein is intended to support research and development

activities by offering a consolidated resource of its spectral characteristics.

Compound Information
IUPAC Name: ethyl 2-cyano-3-oxobutanoate[1][2]

Synonyms: Ethyl 2-cyanoacetoacetate, Ethyl alpha-cyanoacetoacetate[1][2][3]

CAS Number: 634-55-9[1][2][3]

Molecular Formula: C₇H₉NO₃[1][2][3]

Molecular Weight: 155.15 g/mol [1][2]

Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for ethyl 2-cyano-3-
oxobutanoate. It is important to note that this compound exists in a keto-enol tautomerism,

which can influence its spectral features.
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Table 1: ¹H NMR Spectroscopic Data

Experimental ¹H NMR data for ethyl 2-cyano-3-oxobutanoate was not readily available in the

public domain at the time of this review.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available

Table 2: ¹³C NMR Spectroscopic Data

Experimental ¹³C NMR data for ethyl 2-cyano-3-oxobutanoate was not readily available in the

public domain at the time of this review.

Chemical Shift (δ) ppm Assignment

Data not available

Table 3: Infrared (IR) Spectroscopy Data

The following characteristic absorption bands have been reported for ethyl 2-cyano-3-
oxobutanoate. The vapor phase IR spectrum is available through public databases such as

SpectraBase.[2]

Wavenumber (cm⁻¹) Functional Group Assignment

~2250 C≡N (Nitrile) stretch

~1740 C=O (Ester) stretch

~1720 C=O (Ketone) stretch

~1250 C-O (Ester) stretch

Table 4: Mass Spectrometry (MS) Data
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Mass spectral data for ethyl 2-cyano-3-oxobutanoate is available through the NIST Mass

Spectrometry Data Center.[2] The data is typically acquired via Gas Chromatography-Mass

Spectrometry (GC-MS).

m/z Interpretation

155 [M]⁺ (Molecular ion)

110 [M - OCH₂CH₃]⁺

85 [M - C≡N - CH₃CO]⁺

68 [M - COOCH₂CH₃ - CH₃]⁺

43 [CH₃CO]⁺

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of small organic molecules.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of ethyl 2-cyano-3-oxobutanoate (typically 5-10 mg for ¹H

NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to

a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing

(δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters

include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve

a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify

the spectrum and enhance the signal-to-noise ratio. A wider spectral width (e.g., 0-220 ppm)

is used. Due to the low natural abundance of ¹³C and longer relaxation times, a greater

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1194592?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/136455
https://www.benchchem.com/product/b1194592?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


number of scans and a longer relaxation delay (e.g., 2-10 seconds) are typically required

compared to ¹H NMR.

Data Processing: The acquired free induction decay (FID) is processed using a Fourier

transform. The resulting spectrum is then phased, baseline corrected, and referenced to the

internal standard. For ¹H NMR, the signals are integrated to determine the relative proton

ratios.

3.2 Infrared (IR) Spectroscopy

Sample Preparation:

Neat Liquid: A drop of liquid ethyl 2-cyano-3-oxobutanoate is placed between two salt

plates (e.g., NaCl or KBr) to form a thin film.

Solution: A concentrated solution of the compound is prepared in a suitable solvent (e.g.,

chloroform, carbon tetrachloride) that has minimal IR absorbance in the regions of interest.

The solution is then placed in a liquid IR cell.

Attenuated Total Reflectance (ATR): A small amount of the liquid sample is placed directly

onto the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or the pure solvent) is

first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400

cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final transmittance or absorbance spectrum.

3.3 Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like ethyl 2-cyano-3-oxobutanoate, Gas

Chromatography (GC) is a common method for sample introduction. The sample is injected

into the GC, where it is vaporized and separated from any impurities before entering the

mass spectrometer. Direct infusion via a syringe pump can also be used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1194592?utm_src=pdf-body
https://www.benchchem.com/product/b1194592?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization: Electron Ionization (EI) is a standard technique for small molecules. The

vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or other detector records the abundance of each ion.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like ethyl 2-cyano-3-oxobutanoate.
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Spectroscopic Analysis Workflow for Ethyl 2-Cyano-3-Oxobutanoate

Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

Ethyl 2-Cyano-3-Oxobutanoate

Dissolve in Deuterated Solvent Prepare as Neat Film or Solution Dilute in Volatile Solvent

NMR Spectrometer
(¹H & ¹³C) FTIR Spectrometer GC-MS System

Fourier Transform
Phase & Baseline Correction Background Subtraction Generate Mass Spectrum

Chemical Shift & Coupling Analysis Functional Group Identification Fragmentation Pattern Analysis

Structural Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-Cyano-3-
Oxobutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194592#spectroscopic-data-of-ethyl-2-cyano-3-
oxobutanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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